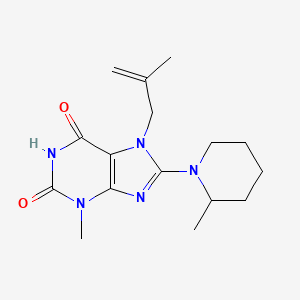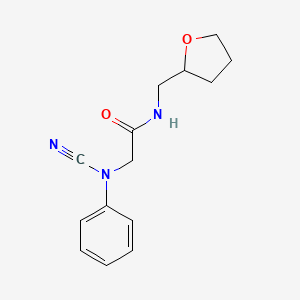![molecular formula C11H11FN2O2S2 B2884752 4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide CAS No. 852453-16-8](/img/structure/B2884752.png)
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide” is a compound that belongs to the class of organic compounds known as salicylic acids . It is a derivative of thiazole, a five-membered heterocyclic compound that contains one sulfur and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of “4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide” is not detailed in the retrieved papers.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide” are not detailed in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Inhibitors of Kynurenine 3-Hydroxylase
Research conducted by Röver et al. (1997) explored the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant for neuroprotection and neurological diseases. The study highlighted the potential use of these compounds in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups for photodynamic therapy (PDT), a cancer treatment method. This compound exhibits high singlet oxygen quantum yield, important for the effectiveness of PDT in cancer treatment, showcasing the role of such derivatives in medical applications (Pişkin et al., 2020).
Anticancer and Genotoxicity
González-Álvarez et al. (2013) focused on mixed-ligand copper(II)-sulfonamide complexes and their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes, due to their interaction with DNA, have shown promise in cancer treatment, underlining the potential therapeutic applications of sulfonamide derivatives in oncology (González-Álvarez et al., 2013).
Antidiabetic Agents
Faidallah et al. (2016) worked on synthesizing fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents. These compounds have been evaluated for their hypoglycemic activities, indicating the scope of sulfonamide derivatives in developing new treatments for diabetes (Faidallah et al., 2016).
Crystal Structure Analysis
Suchetan et al. (2015) investigated the crystal structures of closely related compounds, including N-(4-fluorobenzoyl)benzenesulfonamide, to understand the packing patterns and intermolecular interactions. This study provides insights into the structural aspects of sulfonamide derivatives, useful for material science applications (Suchetan et al., 2015).
Zukünftige Richtungen
Thiazoles and their derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on synthesizing new thiazole derivatives, including “4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide”, and studying their biological activities and potential applications in medicine.
Eigenschaften
IUPAC Name |
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYJUCZVIAMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)
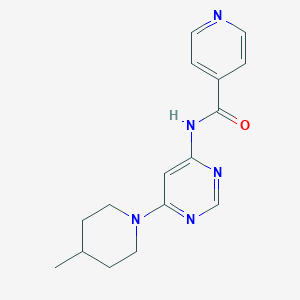
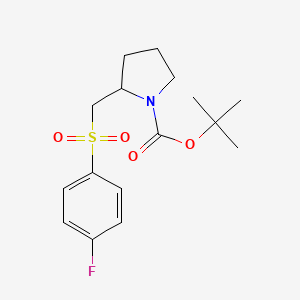
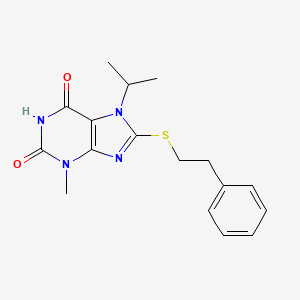
![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)
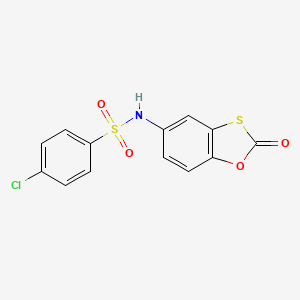
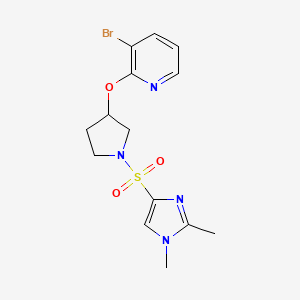

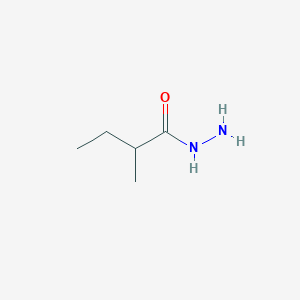

![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)
